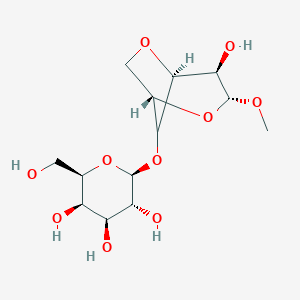
Methylcarrabioside
Description
The compound is characterized by high purity (>98.00%), as indicated in quality control documentation from GLPBIO, a reputable supplier of research chemicals . Methylcarrabioside’s stability and solubility profiles make it a candidate for drug delivery systems or as a scaffold in synthetic chemistry. Current research emphasizes its role in modulating biological pathways, though specific mechanistic data remain under investigation.
Properties
CAS No. |
131216-94-9 |
|---|---|
Molecular Formula |
C13H22O10 |
Molecular Weight |
338.31 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(1S,3R,4R,5S)-4-hydroxy-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H22O10/c1-19-12-9(18)11-10(5(22-12)3-20-11)23-13-8(17)7(16)6(15)4(2-14)21-13/h4-18H,2-3H2,1H3/t4-,5+,6+,7+,8-,9-,10?,11+,12-,13+/m1/s1 |
InChI Key |
TULXNGMSCFHMKM-OTKCETCXSA-N |
SMILES |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)O)O)O |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]2C([C@@H](O1)CO2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)O)O)O |
Synonyms |
methyl 3,6-anhydro-4-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside methyl alpha-carrabioside methylcarrabioside |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogous Compounds
| Compound Name | Purity (%) | Solubility (mg/mL) | Primary Applications | Stability (pH 7.4, 25°C) |
|---|---|---|---|---|
| This compound | >98.00 | 10–15 (DMSO) | Glycosylation studies, Drug delivery | >24 hours |
| 3-(Methoxymethyl)cyclobutane-1-carboxylic acid | >98.00 | 20–25 (Water) | Organic synthesis, NSAID analogs | >48 hours |
| Carrabiose | N/A | 50–60 (Water) | Food additive, Gelling agent | <12 hours |
Notes:
- Data for this compound and 3-(Methoxymethyl)cyclobutane-1-carboxylic acid are sourced from GLPBIO’s quality control reports .
- Carrabiose solubility and stability metrics derive from comparative studies on carrageenan derivatives .
- DMSO: Dimethyl sulfoxide; NSAID: Non-steroidal anti-inflammatory drug.
Research Utility and Limitations
- This compound : Superior stability in neutral pH environments compared to carrabiose, making it preferable for in vitro assays requiring prolonged incubation . However, its lower aqueous solubility limits use in aqueous reaction systems.
- 3-(Methoxymethyl)cyclobutane-1-carboxylic acid : Exhibits higher solubility in water, ideal for synthesizing NSAID analogs, as highlighted in studies comparing cycloalkane carboxylic acids . Its rigid cyclobutane ring may enhance binding affinity in target proteins.
- Carrabiose : While unsuitable for long-term biochemical assays due to rapid hydrolysis, it remains a cost-effective choice in food science applications .
Methodological Considerations
Advanced chromatographic techniques, validated in recent studies , have been critical in distinguishing this compound from analogs. For instance, reverse-phase HPLC with UV detection (Supplementary Table 3, ) reliably quantifies its purity, whereas NMR spectroscopy confirms methoxylation patterns. Cross-referencing datasets from independent repositories ensures analytical reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


